Benzo[d]thiazole-4-carboxylic acid
Overview
Description
Benzo[d]thiazole-4-carboxylic acid is a heterocyclic compound that contains both a benzene ring and a thiazole ring fused together
Mechanism of Action
Target of Action
Benzo[d]thiazole-4-carboxylic acid and its derivatives have been found to exhibit potent inhibitory activity against Mycobacterium tuberculosis . The primary target of these compounds is the DprE1 enzyme , which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The mode of action of this compound involves its interaction with the DprE1 enzyme. The compound binds to the ATP-binding pocket of the GyrB subunit , inhibiting the enzyme’s function and leading to the disruption of cell wall biosynthesis . This interaction results in the inhibition of the growth and proliferation of the bacteria .
Biochemical Pathways
The inhibition of the DprE1 enzyme disrupts the cell wall biosynthesis pathway in Mycobacterium tuberculosis. This disruption affects the integrity of the bacterial cell wall, leading to the death of the bacteria . The downstream effects of this action include the reduction of bacterial load and the alleviation of the symptoms of tuberculosis .
Pharmacokinetics
The compound’s solubility and lipophilicity are important factors that can influence its bioavailability .
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of Mycobacterium tuberculosis. This leads to a decrease in the bacterial load and the alleviation of the symptoms of tuberculosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other substances, such as proteins or other drugs, can also influence the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[d]thiazole-4-carboxylic acid can be achieved through various synthetic pathways. One common method involves the cyclization of thioformanilides using oxidizing agents such as 2,6-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ) in dichloromethane at ambient temperature . Another approach includes the reaction of 2-aminobenzenethiol with carboxylic acids under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, thiols, and various substituted benzothiazole derivatives .
Scientific Research Applications
Benzo[d]thiazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: It has shown promise in the development of anti-tubercular and anticancer agents.
Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators.
Comparison with Similar Compounds
Similar Compounds
- Benzothiazole-2-carboxylic acid
- Benzothiazole-6-carboxylic acid
- 2-Aminobenzothiazole
Uniqueness
Benzo[d]thiazole-4-carboxylic acid is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications in various fields make it a valuable compound for research and industrial purposes .
Biological Activity
Benzo[d]thiazole-4-carboxylic acid (BTCA) is a heterocyclic compound that has garnered significant attention due to its diverse biological activities. This article explores the various biological properties of BTCA, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
BTCA is characterized by the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 181.19 g/mol
The compound features a benzothiazole ring fused with a carboxylic acid group, which contributes to its biological activity.
Antimicrobial Activity
BTCA and its derivatives have demonstrated substantial antimicrobial properties against various pathogens. Notably, studies have shown that BTCA exhibits significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The minimal inhibitory concentration (MIC) values for BTCA derivatives against S. aureus were reported as low as 0.015 mg/mL, indicating potent antibacterial effects .
Anticancer Properties
Research has indicated that BTCA derivatives possess anticancer activity. For instance, compounds derived from BTCA have been tested against several cancer cell lines, showing promising results:
Compound | Cell Line | IC50 (µM) |
---|---|---|
4a | MCF-7 | 25.72 ± 3.95 |
4b | HCT116 | 6.3 ± 3.2 |
5a | U87 | 0.31 |
These findings suggest that BTCA derivatives may induce apoptosis in cancer cells and inhibit tumor growth effectively .
Acetylcholinesterase Inhibition
BTCA has been explored for its potential in treating neurodegenerative diseases like Alzheimer's disease through acetylcholinesterase (AChE) inhibition. A study synthesized several BTCA derivatives and evaluated their AChE inhibitory activities, with some compounds showing IC50 values as low as 2.7 µM, indicating strong inhibitory effects .
Anti-inflammatory and Antioxidant Activities
In addition to antimicrobial and anticancer properties, BTCA has been reported to possess anti-inflammatory and antioxidant activities. Compounds derived from BTCA were shown to reduce oxidative stress markers in vitro, suggesting their potential use in managing inflammation-related disorders .
Study on Antitubercular Activity
Recent studies have focused on the antitubercular properties of BTCA derivatives. One compound exhibited a binding affinity of -8.4 kcal/mol against the DprE1 protein, a potential target in tuberculosis treatment, highlighting the therapeutic promise of BTCA in combating this infectious disease .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of various BTCA derivatives has led to the establishment of structure-activity relationships (SAR). Modifications at specific positions on the benzothiazole ring have been correlated with enhanced biological activities, allowing for the design of more potent compounds .
Properties
IUPAC Name |
1,3-benzothiazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)5-2-1-3-6-7(5)9-4-12-6/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFRQODQXBMILB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90606752 | |
Record name | 1,3-Benzothiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90606752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260529-67-6 | |
Record name | 1,3-Benzothiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90606752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-benzothiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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